molecular formula C18H18N2O2 B2999567 4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946208-57-7

4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2999567
CAS No.: 946208-57-7
M. Wt: 294.354
InChI Key: KBGBQBBJFKDDKB-UHFFFAOYSA-N
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Description

4-(2-(3,4-Dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one ( 946208-57-7) is a specialized quinoxalinone derivative supplied for research and development purposes. This compound belongs to a class of nitrogen-containing heterocycles known for significant biological activity. Quinoxalinone derivatives have been identified in scientific studies as promising scaffolds for the development of novel antimicrobial agents, demonstrating activity against a range of bacterial pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Furthermore, research indicates that these derivatives also possess notable insecticidal properties, showing efficacy against pests like Tribolium castaneum . The molecular structure of this compound, with a 3,4-dimethylphenylacetyl moiety, is designed to contribute to its bioactivity and interaction with biological targets. The compound has a molecular formula of C18H18N2O2 and a molecular weight of 294.3 g/mol . This product is intended for research use in chemical biology and drug discovery contexts. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-7-8-14(9-13(12)2)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGBQBBJFKDDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxalinone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 290.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to alterations in metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that are crucial for cellular responses.

Anticancer Activity

Research has indicated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds derived from the quinoxaline framework have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures demonstrated IC50 values in the micromolar range against cancer cells such as A549 (lung cancer) and Caco-2 (colon cancer) cells .

Neuroprotective Effects

The compound's potential in neuroprotection has also been explored:

  • Alzheimer's Disease Models : Some studies suggest that quinoxaline derivatives may act as dual inhibitors of cholinesterases and monoamine oxidases (MAOs), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar mechanisms have shown promising results in inhibiting acetylcholinesterase (AChE) and MAO-B .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented:

  • Broad-Spectrum Activity : Quinoxaline derivatives have been evaluated for their activity against drug-resistant strains of bacteria and fungi. Some studies noted significant inhibition against Gram-positive bacteria and Candida species .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:

  • Synthesis and Evaluation : A study synthesized a series of 3,4-dihydroquinoxalinones and evaluated their biological activities. Among these, specific compounds exhibited potent inhibitory effects on AChE and MAOs, suggesting their potential as therapeutic agents for Alzheimer's disease .
  • Cytotoxicity Assessments : In another investigation, various quinoxaline derivatives were tested for cytotoxicity against different cancer cell lines. Results indicated that certain modifications on the quinoxaline core could enhance anticancer activity significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
4-(2-(4-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-oneStructureAnticancer
4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-oneStructureNeuroprotective
4-(2-(3-nitrophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-oneStructureAntimicrobial

Comparison with Similar Compounds

Research Findings and Trends

Activity-Structure Relationships: Electron-withdrawing groups (e.g., Cl, CN) on the acetyl moiety enhance antitumor activity by improving target binding . Dicarboxylic derivatives outperform monocarboxylic ones in sGC activation due to dual hydrogen-bonding motifs .

Crystallographic Insights: Non-planar pyrazinone rings and intermolecular hydrogen bonding (e.g., N-H···O) dictate packing efficiency and stability .

Unresolved Questions :

  • The target compound’s biological profile (e.g., sGC activation, cytotoxicity) remains unexplored.
  • Comparative studies on substituent effects (methyl vs. halogens) are needed to optimize activity.

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